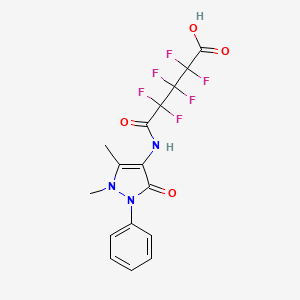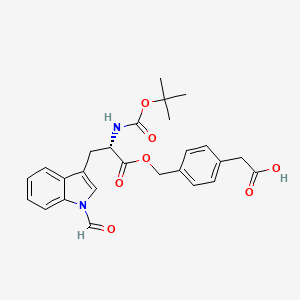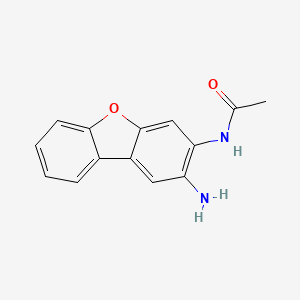
4-Chloro-2-fluoro-6-iodophenol
Vue d'ensemble
Description
4-Chloro-2-fluoro-6-iodophenol is a chemical compound with the CAS Number: 1192815-08-9 . It has a molecular weight of 272.44 and its IUPAC name is this compound . The compound is solid in physical form .
Synthesis Analysis
The synthesis of phenols like this compound can be achieved through several laboratory methods . These include ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, reduction of quinones, replacement of an aromatic amine by a hydroxyl group with water and sodium bisulfide in the Bucherer reaction, hydrolysis of diazonium salts, and more .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H3ClFIO/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 272.44 .Applications De Recherche Scientifique
1. Intramolecular Interactions and Photoreaction Mechanisms
Research on halogenated phenols, such as 4-bromo-2-chloro-6-fluorophenol, reveals insights into intramolecular hydrogen-atom tunneling and photoreaction mechanisms. These studies, which can be extended to compounds like 4-Chloro-2-fluoro-6-iodophenol, show how different halogen atoms influence the photoreactivity and stability of these compounds (Nanbu, Sekine, & Nakata, 2012).
2. Crystal Structures and Halogen Bonding
In the field of crystallography, studies on halogenated phenols, such as 2,4,6-tris(2-halophenoxy)-1,3,5-triazines, provide valuable insights into halogen bonding and isostructurality. This research can help understand the structural characteristics of similar compounds like this compound (Saha & Nangia, 2007).
3. Anaerobic Degradation and Environmental Impact
Research on the anaerobic degradation of halogenated phenols by sulfate-reducing consortia highlights the environmental impact and biodegradation pathways of these compounds. This knowledge is crucial for understanding the fate of compounds like this compound in natural ecosystems (Häggblom & Young, 1995).
4. Contaminant Fate in Aquatic Plants
Studies on the fate of halogenated phenols in plants, using methods like NMR, provide insights into how these compounds and their metabolites accumulate and transform within aquatic systems. This research is relevant for assessing the environmental behavior of similar compounds like this compound (Tront & Saunders, 2007).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-chloro-2-fluoro-6-iodophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFIO/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSWZIGQCMAPBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)O)I)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFIO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





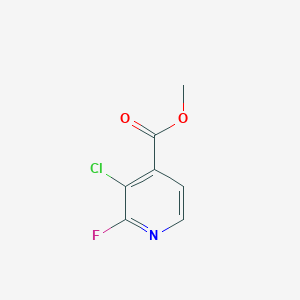
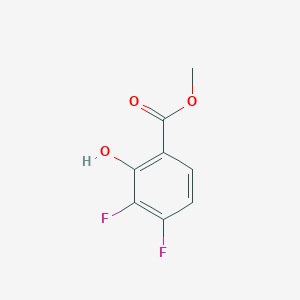

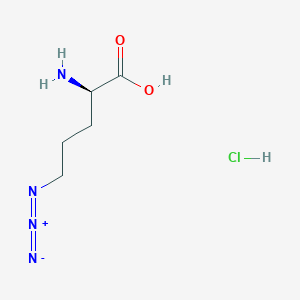
![6-Bromo-2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B6341326.png)


